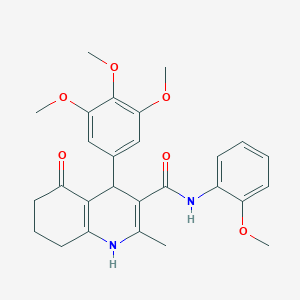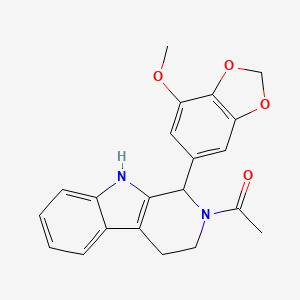
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine. Harmine has been studied extensively due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-depressant effects.
Mécanisme D'action
The anti-cancer effects of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline are thought to be due to its ability to inhibit various signaling pathways involved in cancer cell growth and survival. Harmine has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have various other biochemical and physiological effects. Harmine has been shown to have anti-inflammatory effects, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Harmine has also been shown to have anti-depressant effects, with research suggesting that it can increase the levels of various neurotransmitters, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments, including its availability and ease of synthesis. However, one limitation is that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including further exploration of its anti-cancer effects and the development of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline's various therapeutic effects and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial fermentation. One common method involves the extraction of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline from the Banisteriopsis caapi vine using solvents such as ethanol or methanol.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Harmine has also been shown to inhibit the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
1-[1-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12(24)23-8-7-15-14-5-3-4-6-16(14)22-19(15)20(23)13-9-17(25-2)21-18(10-13)26-11-27-21/h3-6,9-10,20,22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHOIYBOOBXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(7-Methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

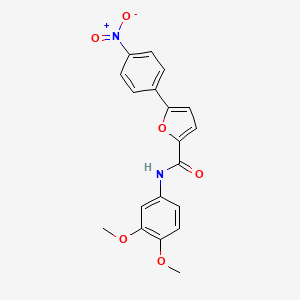
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
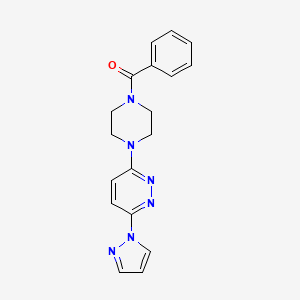
![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)
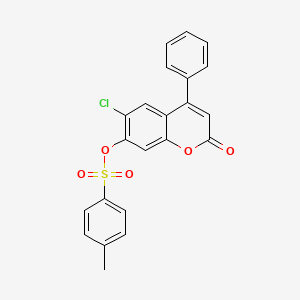
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)

